(2S)-2-Azaniumyl-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate (2S)-2-Azaniumyl-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate Glutathione (GSH) serves as a nucleophilic co-substrate to glutathione transferase in the detoxification of xenobiotics and is an essential electron donor to glutathione peroxidases in the reduction of hydroperoxides. GSH ethyl ester is a cell permeable derivative of GSH that undergoes hydrolysis by intracellular esterases to release GSH. Effective transport of GSH ethyl ester has been used to protect cells against damage from radiation, oxidants, and various toxic compounds including heavy metals.
Brand Name: Vulcanchem
CAS No.: 92614-59-0
VCID: VC0158944
InChI: InChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20)/t7-,8-/m0/s1
SMILES: CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N
Molecular Formula: C12H21N3O6S
Molecular Weight: 335.38 g/mol

(2S)-2-Azaniumyl-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate

CAS No.: 92614-59-0

Reference Standards

VCID: VC0158944

Molecular Formula: C12H21N3O6S

Molecular Weight: 335.38 g/mol

(2S)-2-Azaniumyl-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate - 92614-59-0

CAS No. 92614-59-0
Product Name (2S)-2-Azaniumyl-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate
Molecular Formula C12H21N3O6S
Molecular Weight 335.38 g/mol
IUPAC Name (2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20)/t7-,8-/m0/s1
Standard InChIKey JKRODHBGNBKZLE-YUMQZZPRSA-N
Isomeric SMILES CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)[O-])[NH3+]
SMILES CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N
Canonical SMILES CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)[O-])[NH3+]
Description Glutathione (GSH) serves as a nucleophilic co-substrate to glutathione transferase in the detoxification of xenobiotics and is an essential electron donor to glutathione peroxidases in the reduction of hydroperoxides. GSH ethyl ester is a cell permeable derivative of GSH that undergoes hydrolysis by intracellular esterases to release GSH. Effective transport of GSH ethyl ester has been used to protect cells against damage from radiation, oxidants, and various toxic compounds including heavy metals.
Sequence XCG
Synonyms gamma-glutamyl-L-cysteinylglycyl ethyl ester
glutathione ethyl ester
glutathione monoethyl ester
S-ethyl glutathione
Reference 1.Jakoby, W.B. The glutathione S-transferases: A group of multifunctional detoxification proteins. Advances in Enzymology and Related Areas of Molecular Biology 46, 383-414 (1978).
PubChem Compound 147253
Last Modified Nov 11 2021
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